molecular formula C16H11F3N2O2S2 B2688816 4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole CAS No. 338398-50-8

4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole

Cat. No.: B2688816
CAS No.: 338398-50-8
M. Wt: 384.39
InChI Key: ZDZCUSBALLGEQW-UHFFFAOYSA-N
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Description

4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group, a trifluoromethylbenzyl group, and a sulfonyl group attached to the thiadiazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides or hydrazine derivatives, with sulfur-containing reagents.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like phenyl halides and suitable catalysts.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced through nucleophilic substitution reactions, using trifluoromethylbenzyl halides and appropriate bases.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of suitable bases or catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The sulfonyl group can also contribute to the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,3-thiadiazole: Lacks the trifluoromethylbenzyl and sulfonyl groups, resulting in different reactivity and biological activity.

    5-(Trifluoromethyl)-1,2,3-thiadiazole: Contains a trifluoromethyl group but lacks the phenyl and sulfonyl groups, leading to distinct properties.

    4-Phenyl-5-(methylsulfonyl)-1,2,3-thiadiazole: Contains a methylsulfonyl group instead of the trifluoromethylbenzyl group, affecting its chemical and biological behavior.

Uniqueness

4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole is unique due to the presence of both the trifluoromethylbenzyl and sulfonyl groups, which impart distinct electronic and steric effects. These features can enhance the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S2/c17-16(18,19)13-8-4-5-11(9-13)10-25(22,23)15-14(20-21-24-15)12-6-2-1-3-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZCUSBALLGEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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